molecular formula C11H11BrO B1646477 2-Methyl-4-(3-bromophenyl)-3-butyn-2-ol

2-Methyl-4-(3-bromophenyl)-3-butyn-2-ol

Cat. No.: B1646477
M. Wt: 239.11 g/mol
InChI Key: XEDVCDSNGYBOOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(3-bromophenyl)-3-butyn-2-ol is a useful research compound. Its molecular formula is C11H11BrO and its molecular weight is 239.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-4-(3-bromophenyl)-3-butyn-2-ol, and how do reaction conditions influence yield?

The compound is primarily synthesized via Pd-catalyzed cross-coupling reactions . A key method involves reacting m-dibromobenzene with 2-methyl-3-butyn-2-ol in the presence of a Pd catalyst (e.g., Pd(PPh₃)₄), a phosphine ligand, and a promoter like CuI. Optimal conditions include:

  • Solvent : Polar aprotic solvents (e.g., NMP) or ethers.
  • Temperature : 80–120°C under reflux.
  • Molar ratio : 1:1 to 1.5:1 (alkyne:aryl bromide).

Yields range from 60–92% , depending on catalyst loading and base (e.g., Et₃N). The bromine substituent on the aryl ring enhances electrophilicity, facilitating coupling .

Table 1: Representative Reaction Conditions

Catalyst SystemSolventTemp. (°C)Yield (%)Selectivity (%)
Pd(PPh₃)₄/CuINMP1008892
PdCl₂(PPh₃)₂Toluene807585

Q. What analytical techniques are recommended for characterizing this compound?

  • HPLC : Reverse-phase chromatography (C18 column) with UV detection (λ = 254 nm) resolves the compound from byproducts. Mobile phase: Acetonitrile/water (70:30) .
  • NMR : ¹H NMR shows characteristic peaks:
    • δ 1.6 ppm (s, 2 methyl groups).
    • δ 7.2–7.5 ppm (aromatic protons from 3-bromophenyl).
    • δ 2.8 ppm (alkynyl proton, if detectable).
  • MS : ESI-MS exhibits [M+H]⁺ at m/z 243 (C₁₁H₁₁BrO⁺) .

Q. How should this compound be stored to ensure stability?

Store under inert atmosphere (N₂/Ar) at 2–8°C in amber glass vials. The propargyl alcohol group is prone to oxidation; avoid exposure to light or moisture. Purity degrades by ~5% after 6 months under suboptimal conditions .

Advanced Research Questions

Q. How can reaction selectivity be optimized to minimize diacetylene byproducts?

Diacetylene formation (e.g., 1,3-di(3-methyl-3-hydroxy-1-butynyl)benzene) occurs with excess alkyne. Strategies include:

  • Lower alkyne ratio : Molar ratio ≤1:1 (alkyne:aryl bromide).
  • Catalyst tuning : Use bulky ligands (e.g., Xantphos) to sterically hinder over-coupling.
  • Additives : KI or tetrabutylammonium fluoride (TBAF) enhances Pd turnover .

Table 2: Selectivity vs. Alkyne Ratio

Alkyne:Aryl BromideSelectivity to Target (%)Diacetylene Yield (%)
1:1885
3:16132

Q. What mechanistic insights explain the role of the bromine substituent in cross-coupling reactions?

The 3-bromo group acts as a directing group , polarizing the aryl ring to favor ortho-metallation during Pd insertion. Bromine’s electronegativity increases the aryl halide’s electrophilicity, accelerating oxidative addition to Pd(0). Kinetic studies show a 2.5× faster reaction rate compared to non-halogenated analogs .

Q. What biological or pharmacological applications are plausible for derivatives of this compound?

While direct studies are limited, structural analogs (e.g., 2-methyl-4-(3-aminophenyl)-3-butyn-2-ol) are intermediates in Erlotinib synthesis (anticancer agent) . The bromine atom enables further functionalization (e.g., Suzuki coupling) to create bioactive molecules. Preliminary in vitro assays suggest thiophene-derived analogs exhibit antimicrobial activity (MIC = 32 µg/mL against S. aureus), hinting at potential for bromophenyl derivatives .

Methodological Recommendations

  • Scale-up : Use flow chemistry to mitigate exothermic risks in large-scale Sonogashira reactions.
  • Green chemistry : Replace NMP with cyclopentyl methyl ether (CPME) for lower toxicity .
  • Computational modeling : DFT studies can predict regioselectivity in further derivatization.

Properties

Molecular Formula

C11H11BrO

Molecular Weight

239.11 g/mol

IUPAC Name

4-(3-bromophenyl)-2-methylbut-3-yn-2-ol

InChI

InChI=1S/C11H11BrO/c1-11(2,13)7-6-9-4-3-5-10(12)8-9/h3-5,8,13H,1-2H3

InChI Key

XEDVCDSNGYBOOV-UHFFFAOYSA-N

SMILES

CC(C)(C#CC1=CC(=CC=C1)Br)O

Canonical SMILES

CC(C)(C#CC1=CC(=CC=C1)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.